molecular formula C10H16N4 B13884164 N-(piperidin-2-ylmethyl)pyrazin-2-amine

N-(piperidin-2-ylmethyl)pyrazin-2-amine

Cat. No.: B13884164
M. Wt: 192.26 g/mol
InChI Key: CNFHETTWSFQSMQ-UHFFFAOYSA-N
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Description

N-(piperidin-2-ylmethyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound featuring a pyrazine core linked to a piperidine moiety via a methylene bridge. Its structure combines aromaticity (pyrazine) with a flexible aliphatic ring (piperidine), making it a versatile scaffold for drug discovery.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)pyrazin-2-amine

InChI

InChI=1S/C10H16N4/c1-2-4-12-9(3-1)7-14-10-8-11-5-6-13-10/h5-6,8-9,12H,1-4,7H2,(H,13,14)

InChI Key

CNFHETTWSFQSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CNC2=NC=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

N-(piperidin-2-ylmethyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Substitution Patterns in Piperidine-Pyrazine Derivatives
  • N-(piperidin-4-yl)pyrazin-2-amine (C): Differs in the position of the piperidine attachment (4-position vs. 2-position). The 4-substituted analog shows reduced steric hindrance compared to the 2-substituted variant, which may influence pharmacokinetics .
  • 2-(Piperidin-4-yl)pyrazine hydrochloride (E) : Replaces the amine linkage with a direct piperidine-pyrazine bond. This modification eliminates hydrogen-bonding capability, reducing interactions with polar residues in enzyme active sites .
Aromatic Substitution Variants
  • N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine: Features halogenated phenyl groups instead of piperidine. The bromo and chloro substituents increase molecular rigidity, leading to a dihedral angle of 75.5° between aromatic rings, which is higher than in non-halogenated analogs like N-(pyridin-2-yl)aniline (dihedral angle ~60°) . This conformational difference enhances hCA-II inhibition by optimizing hydrophobic interactions .

Functional Analogues

Kinase Inhibitors
  • Pyrazin-2-yl-pyridin-2-yl-amine derivatives: These biarylamines inhibit Checkpoint Kinase 1 (CHK1).
  • APA (6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine): Exhibits selective toxicity in cells with slow NAT2 acetylator activity. The trimethoxyphenyl group enhances membrane permeability but may increase metabolic instability compared to the piperidine-methyl group in the target compound .
Carbonic Anhydrase Inhibitors
  • Sulfonamide-based hCA-II inhibitors: Traditional inhibitors like acetazolamide non-selectively target multiple CA isoforms. N-(piperidin-2-ylmethyl)pyrazin-2-amine derivatives avoid sulfonamide-related side effects (e.g., renal calculi) while maintaining potency through pyrazine-mediated interactions with zinc in the CA active site .

Comparative Data Table

Compound Molecular Formula Key Substituents Biological Target Notable Properties
This compound C10H14N4 Piperidin-2-ylmethyl hCA-II, Kinases Moderate solubility, conformational flexibility
N-(piperidin-4-yl)pyrazin-2-amine (C) C9H12N4 Piperidin-4-yl hCA-II Higher solubility (often as salts)
APA C17H17N5O3 3,4,5-Trimethoxyphenyl NAT2-associated targets Selective toxicity, logP ~3.5
N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine C10H6BrCl2N3 Halogenated phenyl hCA-II High rigidity, dihedral angle 75.5°

Research Findings and Implications

hCA-II Inhibition

This compound derivatives demonstrate competitive hCA-II inhibition (IC50 ~50 nM), comparable to sulfonamide analogs but with improved isoform selectivity. The piperidine-methyl group facilitates hydrophobic interactions with Val-121 and Phe-131 residues, while the pyrazine nitrogen coordinates with the active-site zinc ion .

Kinase Modulation

In CHK1 inhibition assays, piperidine-containing analogs show moderate activity (IC50 ~200 nM), outperforming non-piperidine biarylamines in cellular uptake due to enhanced basicity. However, they exhibit lower selectivity compared to pyrazin-2-yl-pyrimidin-4-yl-amine derivatives .

Metabolic Stability

The piperidine ring in this compound reduces first-pass metabolism compared to methylpyrazin-2-ylmethylamine derivatives, which undergo rapid N-demethylation .

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